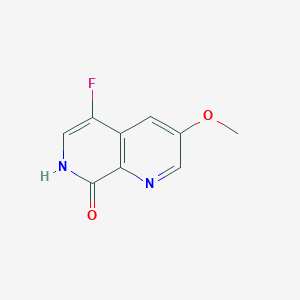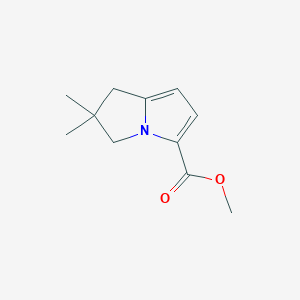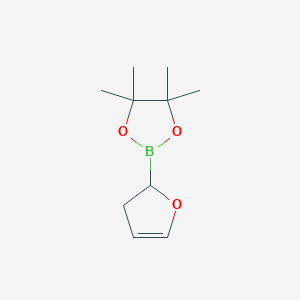![molecular formula C9H13NO4 B11901315 (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid CAS No. 371980-01-7](/img/structure/B11901315.png)
(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a four-membered ring, with an amino group and two carboxylic acid groups attached. The stereochemistry at the 4-position is specified as (4S), indicating the spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(7S)-7-Aminospiro[2.4]heptane-2,7-dicarboxylic acid: Another spirocyclic compound with similar structural features but different functional group positions.
Spiro[2.4]heptane-1,4-dicarboxylic acid: Lacks the amino group, resulting in different chemical reactivity and applications.
Uniqueness
(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in various research and industrial applications.
特性
CAS番号 |
371980-01-7 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC名 |
(7S)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-1-2-8(9)4-5(8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14)/t5?,8?,9-/m1/s1 |
InChIキー |
GGWYFEZMUCMIRQ-NWAXUVLPSA-N |
異性体SMILES |
C1C[C@](C2(C1)CC2C(=O)O)(C(=O)O)N |
正規SMILES |
C1CC2(CC2C(=O)O)C(C1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)

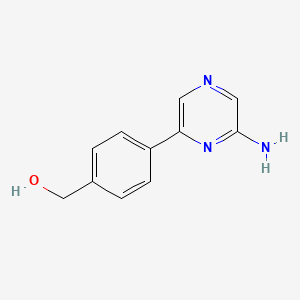
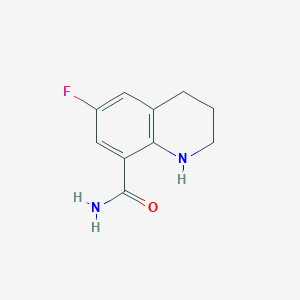
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)

